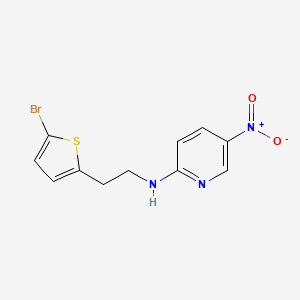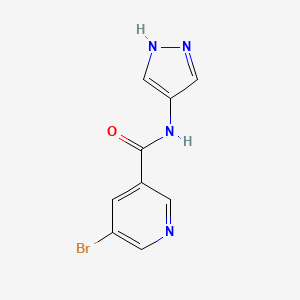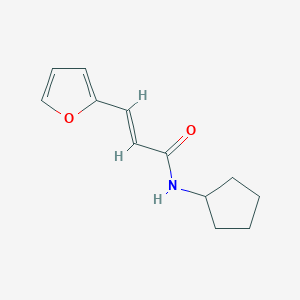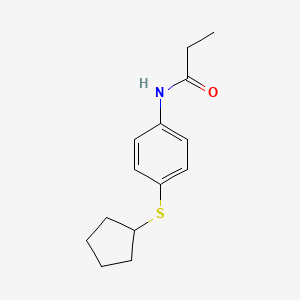
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide: is a synthetic compound with a molecular formula of C13H17N3O2The compound features an imidazolidinone ring, which is a common motif in various bioactive molecules .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide typically involves the reaction of 4-isocyanatobenzoyl chloride with 2-oxoimidazolidine. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the compound’s structure and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the imidazolidinone ring, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4) under controlled conditions.
Major Products:
科学的研究の応用
Chemistry: In chemistry, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimitotic agent, inhibiting cell division by targeting microtubules. This makes it a candidate for further research in cancer treatment .
Medicine: In medicinal chemistry, this compound is being explored for its antiproliferative, antiangiogenic, and antitumoral activities. It has shown promise in preclinical studies for the treatment of various cancers .
Industry: The compound is also used in the development of new materials and as a precursor for the synthesis of other bioactive molecules. Its versatility and reactivity make it valuable in various industrial applications .
作用機序
The mechanism of action of n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide involves its interaction with microtubules, essential components of the cell’s cytoskeleton. The compound binds to the colchicine-binding site on β-tubulin, leading to the disruption of microtubule dynamics. This results in the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest in the G2/M phase and inducing apoptosis .
類似化合物との比較
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates
- Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides
- Combretastatin A-4 analogs
Comparison: Compared to these similar compounds, n-(4-(2-Oxoimidazolidin-1-yl)phenyl)isobutyramide exhibits unique structural features that enhance its binding affinity to the colchicine-binding site. This results in improved antiproliferative activity and reduced toxicity. Additionally, its imidazolidinone ring provides a versatile platform for further chemical modifications, making it a valuable compound for drug development .
特性
分子式 |
C13H17N3O2 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
2-methyl-N-[4-(2-oxoimidazolidin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C13H17N3O2/c1-9(2)12(17)15-10-3-5-11(6-4-10)16-8-7-14-13(16)18/h3-6,9H,7-8H2,1-2H3,(H,14,18)(H,15,17) |
InChIキー |
AGMQDPGZGJKMPE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





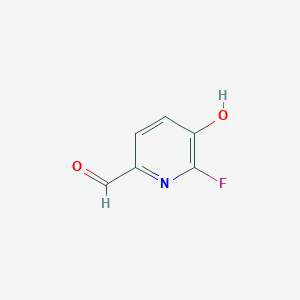
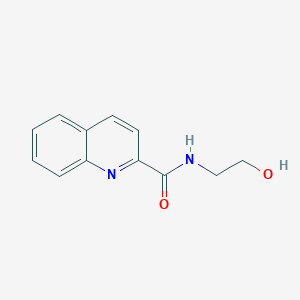
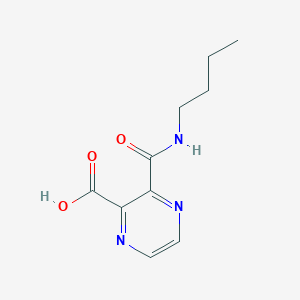


![(4-Bromo-1h-pyrrol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14914992.png)
